N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide
Overview
Description
N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as OPDA and has been found to have a variety of interesting properties that make it a valuable tool for researchers in many different fields.
Mechanism of Action
The mechanism of action of N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and other biochemical processes. This compound has been found to have a variety of interesting effects on biological systems, including the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, which can be useful in the study of metabolic pathways. Additionally, OPDA has been found to induce apoptosis in certain cell types, which can be useful in the study of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments is its ability to selectively inhibit certain enzymes and other biochemical processes. This can be useful in the study of metabolic pathways and other biological systems. However, there are also some limitations to using this compound in lab experiments. For example, OPDA can be toxic to certain cell types, which can limit its usefulness in some applications.
Future Directions
There are many potential future directions for the study of N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide. One area of interest is the development of new methods for synthesizing this compound, which could make it more accessible to researchers. Additionally, there is ongoing research into the mechanism of action of OPDA, which could lead to the development of new drugs and therapies for a variety of diseases. Finally, there is interest in exploring the potential applications of this compound in other fields, such as materials science and nanotechnology.
Scientific Research Applications
N-[5-(5-oxo-1-phenyl-3-pyrrolidinyl)-1,3,4-thiadiazol-2-yl]propanamide has been studied extensively for its potential applications in scientific research. One of the most common uses of this compound is in the study of biological systems, where it has been found to have a variety of interesting effects. For example, OPDA has been shown to inhibit the activity of certain enzymes, which can be useful in the study of metabolic pathways.
properties
IUPAC Name |
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-2-12(20)16-15-18-17-14(22-15)10-8-13(21)19(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYGCZOTTJEINC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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